molecular formula C12H15NO4S B178590 (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate CAS No. 128899-31-0

(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

Cat. No. B178590
M. Wt: 269.32 g/mol
InChI Key: AMZNHHZJURKRFX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H15NO4S . It has a molecular weight of 269.32 g/mol . The compound is also known by several synonyms, including “(2R)-5-Oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate” and "2-Pyrrolidinone, 5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, (5R)-" .


Molecular Structure Analysis

The InChI string for “®-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate” is InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1 . The compound’s canonical SMILES string is CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2, and its isomeric SMILES string is CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCC(=O)N2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.32 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, and hydrogen bond acceptor count were not found in the search results .

Scientific Research Applications

Neuropsychiatric and Neurological Disorder Treatment

  • A study highlighted the synthesis of a class of tetracyclic butyrophenones, including compounds related to (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate. These compounds exhibited potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, suggesting potential applications in treating neuropsychiatric and neurological disorders (Li et al., 2014).

Sigma-1 Receptor Modulation

  • Research on 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers, closely related to the compound , found that certain enantiomers were effective as positive allosteric modulators of the sigma-1 receptor. This finding has implications for the development of novel therapeutic agents (Veinberg et al., 2013).

Material Science and Chemistry

  • A study on 2-Ammonio-5-chloro-4-methylbenzenesulfonate, an intermediate in synthesizing lake red azo pigments, revealed insights into the crystal structure and polymorphs of related sulfonate compounds. This research aids in understanding the material properties of similar compounds (Bekö et al., 2012).

Corrosion Inhibition

  • Investigations into various piperidine derivatives, including those with structures similar to (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, have been conducted for their potential use in inhibiting the corrosion of metals. These studies provide valuable insights for industrial applications in corrosion prevention (Kaya et al., 2016).

Drug Development and Pharmaceuticals

  • The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists have been explored, indicating the potential of related compounds in preventing human HIV-1 infection. This research underscores the significance of such compounds in drug development (Cheng De-ju, 2015).

properties

IUPAC Name

[(2R)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZNHHZJURKRFX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536035
Record name [(2R)-5-Oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

CAS RN

128899-31-0
Record name (5R)-5-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128899-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-5-Oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2R)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone (1.0 g 8.69 mmol) and triethylamine (1.21 ml, 8.69 mmol) in 50 mL of methylene chloride was added 1.66 g (8.69 mmol) of p-toluenesulfonyl chloride. The resultant solution was stirred at room temperature for 3 days. The organic solution was washed 1× with water, dried over MgSO4, filtered, and concentrated. Silica gel chromatography (95:5 ethyl acetate/methanol) gave 1.65 g (71%) of toluene-4-sulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester as a white powder that was used in the next step. Rf=0.29 (95:5 ethyl acetate/methanol). 1H NMR (400 MHz, CDCl3): δ 1.65–1.80 (m, 1H), 2.15–2.35 (m, 3H), 2.42 (s, 3H), 3.80–3.90 (m, 2H), 3.95–4.05 (m, 1H), 6.53 (bs, 1H), 7.30–7.35 (d, J=8.4 Hz, 2H), 7.74–7.76 (d, J=8.4 Hz, 2H); 13C NMR (100 MHz, CDCl3): δ 21.7, 22.8, 29.3, 52.6, 72.0, 127.9, 130.1, 132.4, 145.4, 178.0. To 150 mg (0.40 mmol) of 6-Methoxy-1-methyl-7-[(2S,3S)-(2-phenyl-piperidin-3-ylamino)-methyl]-3,4-dihydro-1H-quinolin-2-one, potassium carbonate (55 mg, 0.40 mmol), and catalytic KI in 4 mL of DMF was added toluene-4-sulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester (107 mg, 0.40 mmol) The suspension was heated to 60° C. for 16 hours. The reaction was diluted with methylene chloride and washed 3× with water, 2× with brine, dried over MgSO4, filtered, and concentrated. Silica gel chromatography using (85:15 ethyl acetate/methanol) gave 19 mg (10%) of the title compound, a white foam. Rf=0.10 (85:15 ethyl acetate/methanol). MS (M+H)+=477.2; 1H NMR (400 MHz, CDCl3): δ 1.30–1.60 (m, 3H), 1.78–1.82 (dd, J=12.6, 3.0 Hz, 1H), 1.98–2.16 (m, 6H), 2.20–2.30 (m, 1H), 2.50–2.52 (dd, J=12.6, 11.0 Hz, 1H), 2.54–2.58 (t, J=7.4 Hz, 2H), 2.68 (bs, 1H), 2.76–2.80 (t, J=7.4 Hz, 2H), 3.14 (s, 3H), 3.25–3.29 (m, 1H), 3.30 (bs, 1H), 3.37–3.40 (d, J=13.9 Hz, 1H), 3.49 (s, 3H), 3.62–3.66 (d, J=13.9 Hz, 1H), 3.86–3.91 (m, 1H), 6.49 (s, 1H), 6.50–6.55 (bs, 1H), 6.60 (s, 1H), 7.20–7.30 (m, 5H); 13C NMR (100 MHz, CDCl3): δ 20.1, 25.0, 25.5, 27.3, 29.6, 29.9, 31.8, 45.6, 50.8, 53.7, 55.5, 56.3, 61.1, 72.4, 109.9, 116.28, 127.1, 128.3, 128.9, 133.6, 140.6, 152.9, 170.0, 177.5. The dihydrochloride salt was prepared by the addition of 2 M HCl in ether to a solution of the product in ethyl acetate. Concentration gave a white solid (Mp=203–207° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 5
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

Citations

For This Compound
1
Citations
P Tan - 2017 - ora.ox.ac.uk
The overall objective of this thesis is to develop contemporary transition-metal-catalyzed strategies and applications to access various biologically and chemically relevant compounds …
Number of citations: 3 ora.ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.